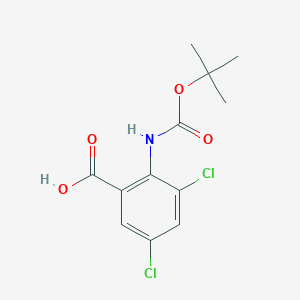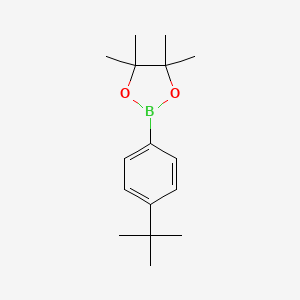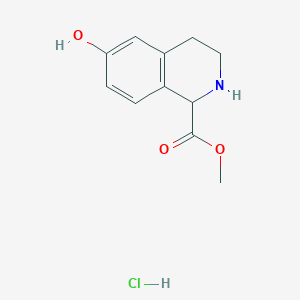
6-羟基-1,2,3,4-四氢异喹啉-1-羧酸甲酯盐酸盐
描述
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of various natural products and therapeutic agents. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
科学研究应用
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride has broad applications in scientific research, particularly in:
作用机制
Target of Action
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride, also known as (+/-)-7-hydroxy-1,2,3,4-tetrahydro-3-isoquinoline-4-carboxylic acid methyl ester hcl, is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq-based compounds interact with their targets to exert their biological activities . The interaction could involve binding to the target, leading to changes in the target’s function or structure.
Biochemical Pathways
Given the broad biological activities of thiq-based compounds, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad biological activities of thiq-based compounds, it can be inferred that the compound could have various effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, tetrahydroisoquinoline derivatives are known to inhibit monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases and mood disorders .
Cellular Effects
The effects of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopaminergic system by altering dopamine metabolism and reducing oxidative stress . These effects can lead to neuroprotective outcomes, making it a potential candidate for treating neurodegenerative conditions .
Molecular Mechanism
At the molecular level, Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride exerts its effects through several mechanisms. It binds to and inhibits the activity of monoamine oxidase enzymes, thereby preventing the breakdown of neurotransmitters . Additionally, it may interact with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and protein synthesis, contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods .
Dosage Effects in Animal Models
The effects of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to exert neuroprotective effects without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolism of neurotransmitters . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .
Transport and Distribution
The transport and distribution of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within different tissues can influence its therapeutic potential and side effect profile .
Subcellular Localization
The subcellular localization of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as mitochondria and synaptic vesicles . This localization is likely directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The resulting dihydroisoquinoline is then reduced using agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods: Industrial production methods often employ multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield. These methods are favored for their efficiency and sustainability, often utilizing recyclable catalysts and environmentally friendly conditions .
化学反应分析
Types of Reactions: Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Commonly performed using sodium borohydride or catalytic hydrogenation.
Substitution: Involves nucleophilic substitution reactions, often facilitated by transition metal catalysts
Common Reagents and Conditions:
Oxidation: H2O2, TBHP
Reduction: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation
Substitution: Transition metal catalysts, cooxidants like H2O2
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are key intermediates in the synthesis of bioactive molecules .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with significant biological activity.
Uniqueness: Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable scaffold for the synthesis of bioactive molecules .
属性
IUPAC Name |
methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDVRGIRDFSOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374945 | |
| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-19-9 | |
| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 672310-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


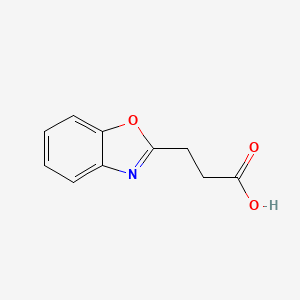
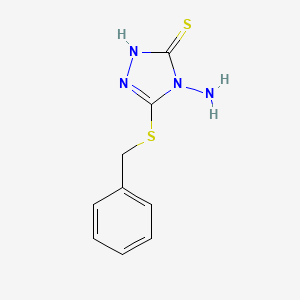







![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)
